molecular formula C12H16BrNO B1326351 4-[(4-Bromophenoxy)methyl]piperidine CAS No. 189618-32-4

4-[(4-Bromophenoxy)methyl]piperidine

Cat. No.: B1326351
CAS No.: 189618-32-4
M. Wt: 270.17 g/mol
InChI Key: RGJFMUFGRNTWRU-UHFFFAOYSA-N
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Description

4-[(4-Bromophenoxy)methyl]piperidine is a chemical compound with the molecular formula C12H16BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenoxy)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and amino derivatives of the original compound.

    Oxidation Reactions: Piperidinone derivatives are formed.

    Reduction Reactions: Dehalogenated or modified piperidine derivatives are produced.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenoxy)methyl]piperidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromophenoxy group may facilitate binding to specific receptors or enzymes, while the piperidine ring can modulate the compound’s overall biological activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)methyl]piperidine
  • 4-[(4-Chlorophenoxy)methyl]piperidine
  • 4-[(4-Fluorophenoxy)methyl]piperidine

Uniqueness

4-[(4-Bromophenoxy)methyl]piperidine is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions (chlorine or fluorine), the bromine atom can influence the compound’s reactivity and interaction with biological targets differently .

Properties

IUPAC Name

4-[(4-bromophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJFMUFGRNTWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647910
Record name 4-[(4-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189618-32-4
Record name 4-[(4-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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